![molecular formula C15H14O3 B6334393 2-Methoxy-4-(4-methylphenyl)benzoic acid, 95% CAS No. 175153-28-3](/img/structure/B6334393.png)
2-Methoxy-4-(4-methylphenyl)benzoic acid, 95%
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Overview
Description
2-Methoxy-4-(4-methylphenyl)benzoic acid (95%), also known as m-Methylbenzoic acid, is a white crystalline powder with a melting point of 142-144°C. It is a widely used compound in the synthesis of chemicals and pharmaceuticals, and has a wide range of applications in scientific research and laboratory experiments.
Mechanism Of Action
The mechanism of action of 2-Methoxy-4-(4-methylphenyl)benzoic acid, 95%oic acid is not fully understood. However, it is thought to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Inhibition of these enzymes can lead to the inhibition of inflammation and pain. Additionally, 2-Methoxy-4-(4-methylphenyl)benzoic acid, 95%oic acid may also act as an antioxidant and free radical scavenger, which can protect cells from oxidative damage and reduce the risk of certain diseases.
Biochemical and Physiological Effects
2-Methoxy-4-(4-methylphenyl)benzoic acid, 95%oic acid has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have anti-bacterial, anti-fungal, and anti-viral effects. Additionally, it has been shown to have anti-tumor effects in animal models.
Advantages And Limitations For Lab Experiments
The main advantage of using 2-Methoxy-4-(4-methylphenyl)benzoic acid, 95%oic acid in laboratory experiments is its low cost and availability. Additionally, it is relatively stable and has a low toxicity. However, it is not very soluble in water and can be difficult to dissolve in organic solvents. Additionally, it can be difficult to accurately measure the concentration of 2-Methoxy-4-(4-methylphenyl)benzoic acid, 95%oic acid in a solution.
Future Directions
There are a number of potential future directions for research on 2-Methoxy-4-(4-methylphenyl)benzoic acid, 95%oic acid. These include further research into its mechanism of action, its potential therapeutic effects, and its potential toxicity. Additionally, research into the synthesis of 2-Methoxy-4-(4-methylphenyl)benzoic acid, 95%oic acid and its derivatives could lead to the development of novel compounds with unique properties. Finally, further research into the structure and function of 2-Methoxy-4-(4-methylphenyl)benzoic acid, 95%oic acid could lead to the development of new analytical techniques and analytical tools.
Synthesis Methods
The most common method for synthesizing 2-Methoxy-4-(4-methylphenyl)benzoic acid, 95%oic acid is by the Friedel-Crafts acylation reaction. This reaction involves the reaction of a Friedel-Crafts catalyst, such as aluminum chloride, with an aromatic compound, such as benzene, and an acid chloride, such as m-methylbenzoyl chloride. The reaction yields 2-Methoxy-4-(4-methylphenyl)benzoic acid, 95%oic acid as the product.
Scientific Research Applications
M-Methylbenzoic acid is widely used in scientific research and laboratory experiments. It is used as a reactant in the synthesis of various compounds, including pharmaceuticals, dyes, fragrances, and other chemicals. It is also used as a catalyst in organic reactions, and as a starting material for the synthesis of other compounds. Additionally, 2-Methoxy-4-(4-methylphenyl)benzoic acid, 95%oic acid has been used in the study of the structure and function of proteins, enzymes, and other biological molecules.
properties
IUPAC Name |
2-methoxy-4-(4-methylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10-3-5-11(6-4-10)12-7-8-13(15(16)17)14(9-12)18-2/h3-9H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFCBPZTGFKFQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647834 |
Source
|
Record name | 3-Methoxy-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60647834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-(4-methylphenyl)benzoic acid | |
CAS RN |
175153-28-3 |
Source
|
Record name | 3-Methoxy-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60647834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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